α-Methylcinnamyl alcohol chemical structure and IUPAC name
α-Methylcinnamyl alcohol chemical structure and IUPAC name
An In-Depth Technical Guide to α-Methylcinnamyl Alcohol: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of α-Methylcinnamyl alcohol (CAS No: 1504-55-8), a key aroma chemical utilized extensively in the fragrance and cosmetics industries. We will delineate its precise chemical identity, including its IUPAC nomenclature and stereochemistry. A detailed summary of its physicochemical and organoleptic properties is presented, supported by quantitative data. The guide further explores prevalent synthetic methodologies, offering a detailed, step-by-step laboratory protocol for its preparation via the reduction of α-methylcinnamaldehyde. This is supplemented by a discussion of emerging green chemistry alternatives. Finally, we review its primary industrial applications and provide a concise summary of its toxicological profile to ensure safe handling and formulation. This document is intended for researchers, chemists, and product development professionals who require a deep technical understanding of this important compound.
Chemical Identity and Nomenclature
α-Methylcinnamyl alcohol is an aromatic unsaturated alcohol. Its structure is characterized by a phenyl group attached to a propen-1-ol backbone, with a methyl substituent on the second carbon of the propene chain.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (E)-2-methyl-3-phenylprop-2-en-1-ol .[1][2][3][4] The (E)-prefix denotes the stereochemistry of the double bond, indicating that the highest priority groups on each carbon of the double bond (the phenyl group and the hydroxymethyl group) are on opposite sides, resulting in a trans configuration.
Common synonyms and trade names include:
-
α-Methylcinnamic alcohol[6]
Chemical Structure and Stereochemistry
The molecular formula for α-Methylcinnamyl alcohol is C₁₀H₁₂O.[1][6] Its structure is pivotal to its characteristic aroma and chemical reactivity.
Caption: Chemical structure of (E)-2-methyl-3-phenylprop-2-en-1-ol.
Key Identifiers
Physicochemical Properties
The physical and sensory properties of α-methylcinnamyl alcohol are fundamental to its application in consumer products. It is typically a colorless to pale yellow liquid at room temperature.[1] Its most notable characteristic is its complex aroma profile, described as sweet, balsamic, floral, and oriental, with notes of styrax.[1]
Table 1: Physicochemical Data for α-Methylcinnamyl Alcohol
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, balsamic, floral, oriental | [1] |
| Boiling Point | 288-289 °C @ 760 mmHg77 °C @ 0.1 mmHg | [1][7] |
| Density | 1.03 g/mL @ 25 °C | [7] |
| Flash Point | > 93.33 °C (> 200 °F) TCC | [1] |
| Refractive Index | n20/D 1.572 | [7] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Vapor Pressure | 0.004 mmHg @ 25 °C (est.) |[1] |
Synthesis and Manufacturing
The industrial production of α-methylcinnamyl alcohol is most commonly achieved through the selective reduction of its corresponding aldehyde, α-methylcinnamaldehyde. This transformation targets the carbonyl group while preserving the carbon-carbon double bond, a common challenge in the synthesis of allylic alcohols.[8]
Overview of Synthetic Strategies
The chemoselective reduction of α,β-unsaturated aldehydes is a cornerstone of organic synthesis. For α-methylcinnamyl alcohol, this involves converting the aldehyde functional group of α-methylcinnamaldehyde into a primary alcohol. Common laboratory and industrial reducing agents for this purpose include sodium borohydride (NaBH₄) and potassium borohydride (KBH₄), which are preferred for their selectivity and milder reaction conditions compared to reagents like lithium aluminum hydride (LiAlH₄).
Detailed Experimental Protocol: Reduction of α-Methylcinnamaldehyde using KBH₄
This protocol describes a reliable method for the synthesis of α-methylcinnamyl alcohol. The use of potassium borohydride in an alkaline methanolic solution is a self-validating system; the basic conditions stabilize the borohydride reagent against rapid decomposition by the protic solvent, ensuring its availability for the reduction of the aldehyde.
Materials:
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α-Methylcinnamaldehyde (1.0 eq)
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Potassium Borohydride (KBH₄) (1.1 eq)
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Methanol (MeOH)
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1 M Sodium Hydroxide (NaOH)
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Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Acetone
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3 M Hydrochloric Acid (HCl)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under ambient atmosphere, dissolve potassium borohydride in a solution of methanol containing a catalytic amount of 1 M NaOH (to achieve a pH of ~12-13).[9] Causality: The alkaline medium significantly reduces the rate of solvolysis of the borohydride, preserving the reducing agent's potency.
-
Substrate Addition: Cool the solution to 10-15 °C using an ice bath. Slowly add α-methylcinnamaldehyde dropwise to the stirred solution. Maintain the temperature below 30 °C throughout the addition.[9] Causality: Controlling the temperature is critical to prevent runaway reactions and minimize potential side reactions, such as the 1,4-reduction of the double bond.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add acetone to decompose any excess potassium borohydride.[9] Causality: Acetone reacts with the remaining borohydride in a non-vigorous manner, safely neutralizing it before aqueous workup.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture to pH 7 by adding 3 M HCl dropwise.[9] A significant portion of the methanol can be removed under reduced pressure. Transfer the remaining aqueous slurry to a separatory funnel and extract three times with diethyl ether.
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Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure α-methylcinnamyl alcohol.
Caption: Workflow for the synthesis of α-Methylcinnamyl Alcohol.
Green Chemistry Approaches
In recent years, biocatalytic methods have gained attention as environmentally benign alternatives to traditional chemical synthesis.[8] Research into using enzymes or whole-cell systems to perform the selective reduction of cinnamaldehydes is ongoing. These methods operate under mild conditions (neutral pH, room temperature) and can offer high selectivity, reducing waste and avoiding the use of harsh chemical reagents.[8]
Applications in Industry
Role in the Fragrance and Cosmetics Industry
The primary application of α-methylcinnamyl alcohol is as a fragrance ingredient in a wide array of consumer products.[1] Its warm, sweet-balsamic, and floral character makes it a valuable component in oriental and floral fragrance compositions. It is used in fine fragrances, soaps, lotions, and other personal care items to impart a rich and lasting scent.[1]
Regulatory Context
The use of fragrance ingredients is overseen by regulatory bodies and industry associations like the International Fragrance Association (IFRA). IFRA sets standards for the safe use of fragrance materials, including concentration limits in different product categories, to minimize risks such as dermal sensitization.[1] For α-methylcinnamyl alcohol, IFRA recommends maximum usage levels, for instance, up to 8.0% in the fragrance concentrate and 0.01% in fine fragrances, assuming the concentrate is used at 20% in the final product.[1]
Safety and Toxicology Profile
A thorough understanding of a chemical's toxicological profile is essential for its safe application. α-Methylcinnamyl alcohol has been evaluated for various toxicological endpoints.
Table 2: Summary of Toxicological Data
| Endpoint | Species | Value/Result | Source |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | 2400 µL/kg | [1] |
| Acute Dermal Toxicity (LD50) | Rabbit | > 5000 mg/kg | [1] |
| Skin Irritation | Human | Non-irritating at 2% solution | [1] |
| Eye Irritation | - | Causes serious eye irritation | [5] |
| Mutagenicity | In vitro | Non-mutagenic in Ames test and mouse lymphoma assay |[6] |
The compound is classified as a skin and eye irritant in its concentrated form.[5] However, at typical use concentrations in consumer products, it has a good safety profile.[1] It is not considered to have mutagenic potential based on standard in vitro tests.[6]
Conclusion
α-Methylcinnamyl alcohol, or (E)-2-methyl-3-phenylprop-2-en-1-ol, is a structurally well-defined aromatic alcohol with significant commercial importance as a fragrance ingredient. Its synthesis is readily achievable through established chemical reduction methods, and its physicochemical properties are well-documented. With a favorable safety profile at typical use levels, it remains a staple component in the palette of perfumers and formulators in the cosmetics and personal care industries. Ongoing research into green synthetic routes may offer more sustainable production methods in the future.
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methylcinnamic alcohol, CAS Registry Number 1504-55-8. (2021). RIFM. Retrieved January 25, 2026, from [Link]
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Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. (2015). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
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Chemical Properties of 2-Methyl-3-phenyl-2-propen-1-ol (CAS 1504-55-8). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]
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alpha-Methylcinnamic alcohol | C10H12O | CID 6393846. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]
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